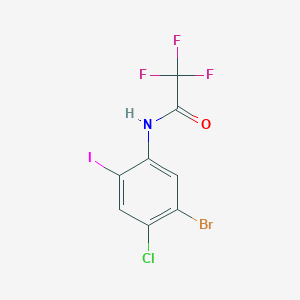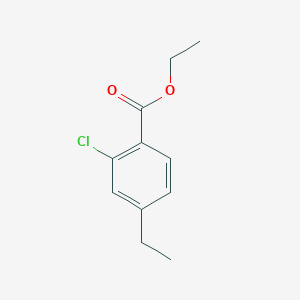
(3R,5S)-5-Amino-6-methyl-3-heptanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-5-Amino-6-methyl-3-heptanol is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound features two chiral centers, making it a valuable molecule for stereoselective synthesis and applications in pharmaceuticals and other industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Amino-6-methyl-3-heptanol can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using a diketoreductase enzyme. This method ensures high enantioselectivity and yields the desired chiral centers efficiently . Another method involves the use of carbonyl reductases for the biosynthesis of chiral intermediates, which are then further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their high efficiency and selectivity. These processes typically involve the use of recombinant enzymes and cofactors such as NADH or NADPH to drive the reduction reactions under controlled conditions . The use of flow microreactor systems has also been explored for the sustainable and efficient synthesis of this compound .
化学反応の分析
Types of Reactions
(3R,5S)-5-Amino-6-methyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
科学的研究の応用
(3R,5S)-5-Amino-6-methyl-3-heptanol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific chiral centers.
作用機序
The mechanism of action of (3R,5S)-5-Amino-6-methyl-3-heptanol involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
- (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate
- (3R,5S)-Fluvastatin
- (3R,5S)-5-{[(benzyloxy)carbonyl]amino}piperidine-3-carboxylate
Uniqueness
(3R,5S)-5-Amino-6-methyl-3-heptanol is unique due to its specific chiral centers and the resulting stereoselectivity in its reactions. This makes it particularly valuable in the synthesis of chiral drugs and other complex molecules. Its high enantioselectivity and efficiency in biocatalytic processes further distinguish it from similar compounds .
特性
分子式 |
C8H19NO |
|---|---|
分子量 |
145.24 g/mol |
IUPAC名 |
(3R,5R)-5-amino-6-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3/t7-,8-/m1/s1 |
InChIキー |
FFLAQPQLAQIDGP-HTQZYQBOSA-N |
異性体SMILES |
CC[C@H](C[C@H](C(C)C)N)O |
正規SMILES |
CCC(CC(C(C)C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13915384.png)


![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13915409.png)
![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)



![3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone](/img/structure/B13915463.png)
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)

![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
